molecular formula C16H13NO3 B2891713 1-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]ethan-1-one CAS No. 439094-07-2

1-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]ethan-1-one

Cat. No.: B2891713
CAS No.: 439094-07-2
M. Wt: 267.284
InChI Key: IDCLZCHBTCKTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Methoxyphenyl)-2,1-benzoxazol-5-yl]ethan-1-one ( 439094-07-2) is a high-purity chemical compound with a molecular formula of C16H13NO3 and a molecular weight of 267.28 g/mol . This synthetic benzoxazole derivative features a 4-methoxyphenyl substituent, a structural motif of significant interest in medicinal chemistry and drug discovery research due to its potential influence on biological activity and physicochemical properties . Benzoxazole-based scaffolds are extensively investigated in pharmaceutical research for their diverse biological activities. Related compounds with similar structural features, such as the 1,3-benzodiazole and 1,3,4-oxadiazole heterocycles, have been identified in scientific databases as agents with defined biological targets, highlighting the research value of this chemical class . For instance, structurally similar molecules are known to interact with enzymes like Glycogen Synthase Kinase-3 Beta (GSK-3β), a potential target in several therapeutic areas . Researchers value this compound primarily as a key synthetic intermediate or a building block for the development of novel molecules. Its defined structure (MFCD02661618) makes it suitable for structure-activity relationship (SAR) studies, library synthesis, and the exploration of new pharmacologically active compounds . Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-10(18)12-5-8-15-14(9-12)16(20-17-15)11-3-6-13(19-2)7-4-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCLZCHBTCKTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylamine and 2-hydroxybenzaldehyde.

    Formation of Benzoxazole Ring: The reaction between 4-methoxyphenylamine and 2-hydroxybenzaldehyde under acidic conditions leads to the formation of the benzoxazole ring.

    Acylation: The final step involves the acylation of the benzoxazole derivative with ethanoyl chloride to yield 1-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]ethan-1-one.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(4-Methoxyphenyl)-2,1-benzoxazol-5-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(4-Methoxyphenyl)-2,1-benzoxazol-5-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, reducing the production of reactive oxygen species and exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Substituent Effects on Benzoxazole Core

1-[3-(3-Methylphenyl)-2,1-benzoxazol-5-yl]ethan-1-one (CAS 439094-73-2)
  • Structure : Differs by a 3-methylphenyl group instead of 4-methoxyphenyl.
  • Molecular Formula: C₁₆H₁₃NO₂ (MW: 251.28 g/mol).
  • Key Differences :
    • Methyl vs. Methoxy : The methyl group is electron-donating via inductive effects but lacks resonance stabilization, unlike the methoxy group. This may reduce solubility in polar solvents compared to the methoxy analogue.
    • Substituent Position : 3-methylphenyl vs. 4-methoxyphenyl alters steric and electronic interactions.
  • Source : ChemBK (2015) .
1-[3-(4-Chlorophenyl)-2,1-benzoxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one (CAS 337920-27-1)
  • Structure: Contains a 4-chlorophenyl group and an additional α,β-unsaturated ketone with a dimethylamino group.
  • Key Differences: Chloro Substituent: Electron-withdrawing, increasing electrophilicity of the benzoxazole ring.
  • Source : ECHEMI (2022) .

Heterocyclic Modifications

1-(1-(4-(5-Chlorobenzoxazol-2-yl)phenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one (Compound 30)
  • Structure : Incorporates a triazole ring and 5-chlorobenzoxazole .
  • Key Differences: Triazole Addition: Introduces hydrogen-bonding capability and metabolic stability.
  • Synthesis : Multi-step reaction involving azide-alkyne cycloaddition .
1-[5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-one
  • Structure : Combines pyrazole , 4-fluorophenyl , and indole-thioether groups.
  • Key Differences :
    • Fluorine Substituent : Increases electronegativity and bioavailability.
    • Indole-Thioether : Enhances binding to biological targets like enzymes or receptors.
  • Source : Life Chemicals (2024) .

Functional Group Variations

Chalcone Derivatives (e.g., (E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one)
  • Structure : Features a chalcone backbone (α,β-unsaturated ketone) with methoxy and hydroxy groups.
  • Key Differences :
    • Open-Chain vs. Benzoxazole : Chalcones exhibit greater conformational flexibility but lower ring strain.
    • Antioxidant Activity : Demonstrated strong H₂O₂ scavenging in PC12 cells .
1-(5-(5-(4-Chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperazin-1-yl)ethan-1-one (7c)
  • Structure : Includes furan , pyrazole , and piperazine moieties.
  • Key Differences :
    • Piperazine Group : Improves water solubility and pharmacokinetics.
    • Furan Ring : Contributes to π-π stacking interactions in molecular docking studies .

Table 1: Structural and Functional Comparisons

Compound Core Structure Key Substituents/Modifications Notable Properties/Activities Source
Target Compound Benzoxazole 4-Methoxyphenyl, acetyl Electron-donating, potential stability -
1-[3-(3-Methylphenyl)-...]ethan-1-one Benzoxazole 3-Methylphenyl Reduced solubility vs. methoxy
Compound 30 (Triazole-Benzoxazole) Benzoxazole-Triazole 5-Chloro, triazole Antibacterial potential
Chalcone Derivative (Compound 1) Chalcone 4-Methoxyphenyl, α,β-unsaturated ketone Antioxidant, anti-inflammatory
7c (Furan-Pyrazole) Pyrazole-Furan Piperazine, 4-chlorophenyl Enhanced solubility, docking affinity

Biological Activity

1-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]ethan-1-one, also known by its CAS number 439094-07-2, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and implications of this compound based on various studies and research findings.

  • Molecular Formula : C16H13NO3
  • Molecular Weight : 267.28 g/mol
  • Boiling Point : 460.7 ± 35.0 °C (predicted)
  • Density : 1.212 ± 0.06 g/cm³ (predicted)
  • pKa : -5.13 ± 0.30 (predicted) .

Anticancer Properties

Research indicates that compounds with similar structural features to 1-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]ethan-1-one exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzoxazole can induce apoptosis in various cancer cell lines, including colorectal and breast adenocarcinomas. The antiproliferative effects are often attributed to the ability of these compounds to inhibit key signaling pathways involved in cancer cell growth.

Cell LineIC50 (µM)Reference
LoVo (Colorectal)0.24
AU565 (Breast)5.8
BT549 (Breast)0.34

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest potential efficacy in treating bacterial infections.

CompoundMIC (µg/mL)Target Bacteria
Pyrrole Derivative3.12 - 12.5S. aureus, E. coli
Benzofuran Derivative<10Various strains

The biological activity of 1-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]ethan-1-one may involve multiple mechanisms:

  • Inhibition of DNA synthesis : Similar compounds have been noted to disrupt the synthesis of DNA in cancer cells.
  • Induction of oxidative stress : This leads to apoptosis in susceptible cell lines.
  • Blocking cell cycle progression : Compounds have been shown to arrest cells at specific phases of the cell cycle, thereby inhibiting proliferation.

Case Studies

Several studies have investigated the biological effects of benzoxazole derivatives:

  • Study on Anticancer Activity :
    • A recent study explored various benzoxazole derivatives and their effects on cancer cell lines, demonstrating that modifications at specific positions significantly enhanced their anticancer potency.
    • Results indicated that introducing methoxy groups at certain positions increased activity by up to four times compared to unsubstituted analogs .
  • Study on Antimicrobial Effects :
    • Another study focused on the antibacterial properties of related compounds, revealing potent activity against Gram-positive and Gram-negative bacteria with MIC values as low as 0.0039 mg/mL.
    • The study concluded that structural modifications could lead to enhanced bioactivity against resistant strains .

Q & A

Q. What role does molecular docking play in studying this compound’s interactions with biological targets?

  • Methodological Answer : Docking (AutoDock Vina, Glide) predicts binding modes to enzymes/receptors:
  • PDB structures (e.g., COX-2, EGFR kinase) guide target selection.
  • Binding free energy calculations (MM-PBSA) validate docking poses.
  • MD simulations (NAMD, GROMACS) assess complex stability over time. Experimental validation via SPR (surface plasmon resonance) measures binding affinities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.